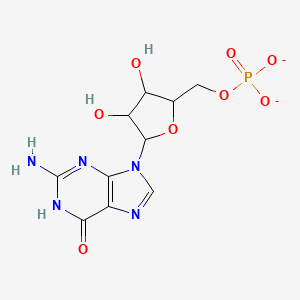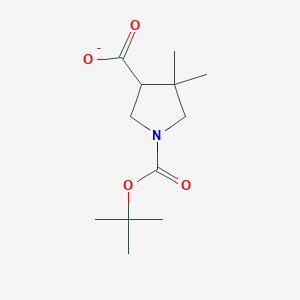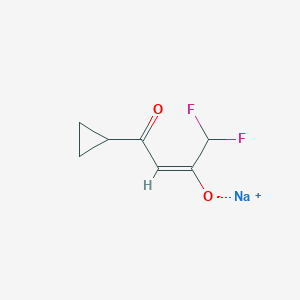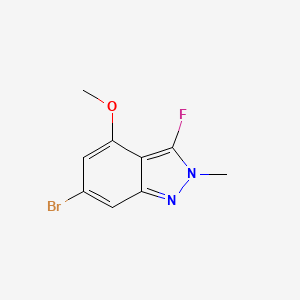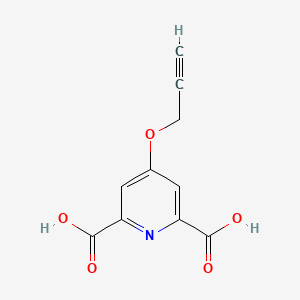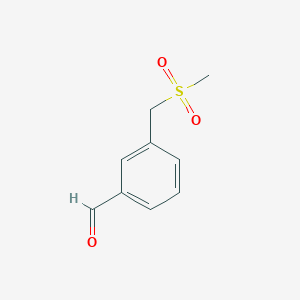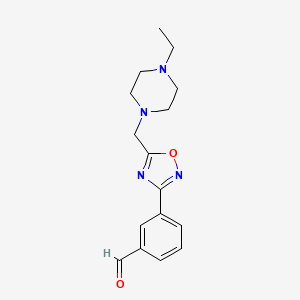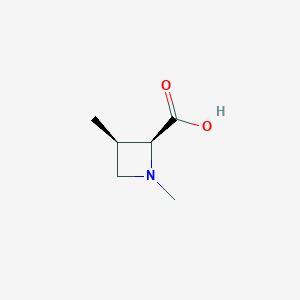
(2S,3R)-1,3-dimethylazetidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-1,3-dimethylazetidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid. Its unique structure, featuring a four-membered azetidine ring, makes it an interesting subject for research in various fields of chemistry and biology. The compound’s stereochemistry, denoted by the (2S,3R) configuration, indicates the specific spatial arrangement of its atoms, which is crucial for its reactivity and interaction with other molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-1,3-dimethylazetidine-2-carboxylic acid typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis, which can be achieved through the use of chiral auxiliaries or catalysts. For example, the enantioselective reduction of a suitable precursor, such as a β-ketoester, can yield the desired chiral amino acid .
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes, where enzymes are used to catalyze the formation of the compound from simpler precursors. This method is advantageous due to its high specificity and environmentally friendly nature. Additionally, flow chemistry techniques, which involve continuous flow reactors, can be employed to enhance the efficiency and scalability of the synthesis .
化学反应分析
Types of Reactions
(2S,3R)-1,3-dimethylazetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.
Substitution: Nucleophilic substitution reactions can replace the carboxylic acid group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
科学研究应用
(2S,3R)-1,3-dimethylazetidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for understanding protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
作用机制
The mechanism by which (2S,3R)-1,3-dimethylazetidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The pathways involved in these interactions are often complex and require detailed study to fully understand .
相似化合物的比较
Similar Compounds
(2S,3R)-3-methylglutamate: Another chiral amino acid with similar structural features.
(2S,3R)-3-alkylglutamates: A class of compounds with varying alkyl groups attached to the glutamate backbone.
Uniqueness
What sets (2S,3R)-1,3-dimethylazetidine-2-carboxylic acid apart from similar compounds is its four-membered azetidine ring, which imparts unique chemical and biological properties. This ring structure can influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in research and industrial applications .
属性
分子式 |
C6H11NO2 |
|---|---|
分子量 |
129.16 g/mol |
IUPAC 名称 |
(2S,3R)-1,3-dimethylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-4-3-7(2)5(4)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t4-,5+/m1/s1 |
InChI 键 |
BCJSJTVMZBUSRL-UHNVWZDZSA-N |
手性 SMILES |
C[C@@H]1CN([C@@H]1C(=O)O)C |
规范 SMILES |
CC1CN(C1C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


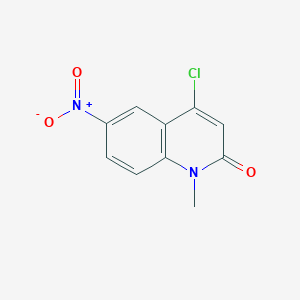
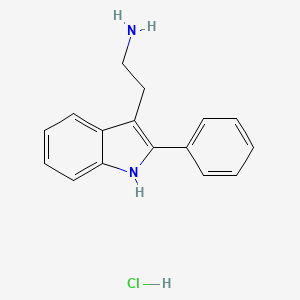
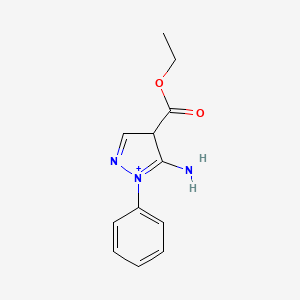
![[(1R)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13915942.png)
